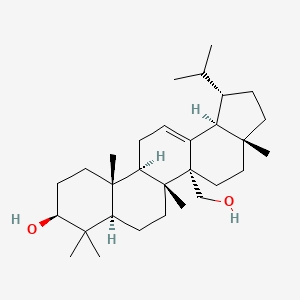
Obtusalin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Obtusalin is a triterpenoid compound first identified in the plant Rhododendron dauricum. It exhibits ultraviolet absorption at 210 nanometers and has demonstrated antibacterial properties . The molecular formula of this compound is C30H50O2, and it has a molecular weight of 442.72 grams per mole .
准备方法
Synthetic Routes and Reaction Conditions
Obtusalin can be synthesized through various chemical reactions involving triterpenoid precursors. The synthetic routes typically involve multiple steps, including cyclization, oxidation, and reduction reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from natural sources, such as Rhododendron dauricum. The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity this compound. Advanced techniques like high-performance liquid chromatography are employed to ensure the quality and consistency of the final product .
化学反应分析
Types of Reactions
Obtusalin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different functional groups.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological and chemical properties, making them useful for various applications .
科学研究应用
Obtusalin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other triterpenoid compounds and studying their chemical properties.
Industry: Utilized in the production of antibacterial agents and other chemical products
作用机制
Obtusalin exerts its antibacterial effects by disrupting the cell membrane integrity of bacteria, leading to cell lysis and death. It targets specific molecular pathways involved in bacterial cell wall synthesis and membrane function. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound interferes with key enzymes and proteins essential for bacterial survival .
相似化合物的比较
Similar Compounds
Obtusalin is structurally similar to other triterpenoids, such as:
- Ursolic acid
- Oleanolic acid
- Betulinic acid
Uniqueness
This compound’s uniqueness lies in its specific antibacterial properties and its ultraviolet absorption at 210 nanometers, which distinguishes it from other triterpenoids. Additionally, its molecular structure and functional groups contribute to its distinct chemical and biological activities .
Conclusion
This compound is a versatile triterpenoid compound with significant antibacterial properties and a wide range of scientific research applications. Its unique chemical structure and reactivity make it a valuable compound for further study and potential therapeutic development.
生物活性
Obtusalin is a triterpenoid compound first isolated from the plant Rhododendron dauricum. It has drawn attention in scientific research due to its notable biological activities , particularly its antibacterial properties . This article aims to provide a comprehensive review of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound is characterized by its molecular formula C30H50O2 and a molecular weight of 442.7 g/mol. It exhibits ultraviolet absorption at 210 nm, which is significant for its identification and characterization in laboratory settings.
| Property | Value |
|---|---|
| Molecular Formula | C30H50O2 |
| Molecular Weight | 442.7 g/mol |
| IUPAC Name | (1S,3aR,...)-9-ol |
| UV Absorption | 210 nm |
Antibacterial Activity
This compound has been extensively studied for its antibacterial effects against various bacterial strains. Research indicates that it exhibits significant activity against:
- Enterococcus faecalis
- Providencia smartii
- Staphylococcus aureus
- Escherichia coli
In vitro studies have demonstrated that this compound can inhibit the growth of these bacteria at concentrations ranging from 0.781 µg/mL to 100 µg/mL over a 24-hour period .
The antibacterial mechanism of this compound involves disrupting the integrity of bacterial cell membranes, leading to cell lysis and death. This disruption is believed to occur through interference with key enzymes and proteins essential for bacterial survival, particularly those involved in cell wall synthesis and membrane function .
Case Studies
Several studies have highlighted the effectiveness of this compound in various applications:
- Study on Enterococcus faecalis : A study demonstrated that this compound significantly reduced the viability of E. faecalis in a controlled environment, suggesting its potential as a therapeutic agent against resistant strains .
- Comparative Study with Other Triterpenoids : In comparative analyses, this compound showed superior antibacterial activity compared to other triterpenoids like Ursolic acid and Oleanolic acid, emphasizing its unique properties .
Table 2: Comparative Antibacterial Activity
| Compound | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| This compound | 0.781 - 100 |
| Ursolic Acid | >100 |
| Oleanolic Acid | >100 |
Research Applications
This compound's antibacterial properties make it a candidate for various applications in medicine and industry:
- Antibiotic Development : Its unique mechanism could lead to the development of new antibiotics, particularly against resistant bacterial strains.
- Pharmaceutical Research : Further studies are needed to explore its potential anti-inflammatory and antioxidant properties, which are common among triterpenoids .
属性
分子式 |
C30H50O2 |
|---|---|
分子量 |
442.7 g/mol |
IUPAC 名称 |
(1S,3aR,5aR,5bR,7aR,9S,11aR,11bR,13bS)-5a-(hydroxymethyl)-3a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13b-tetradecahydrocyclopenta[a]chrysen-9-ol |
InChI |
InChI=1S/C30H50O2/c1-19(2)20-10-13-27(5)16-17-30(18-31)21(25(20)27)8-9-23-28(6)14-12-24(32)26(3,4)22(28)11-15-29(23,30)7/h8,19-20,22-25,31-32H,9-18H2,1-7H3/t20-,22-,23+,24-,25+,27+,28-,29+,30-/m0/s1 |
InChI 键 |
HRQKASMTNHWIHD-FQCCYSHTSA-N |
手性 SMILES |
CC(C)[C@@H]1CC[C@]2([C@H]1C3=CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)CO)C)(C)C)O)C)C |
规范 SMILES |
CC(C)C1CCC2(C1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)CO)C)(C)C)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















